2-(Bromomethyl)imidazo[1,2-a]pyridine

Nucleophilic substitution Electrophilicity Reaction kinetics

2-(Bromomethyl)imidazo[1,2-a]pyridine (CAS 125040-55-3) is a high-purity heterocyclic building block featuring a reactive C2 bromomethyl group. This compound offers a 100× faster nucleophilic displacement rate than benzyl bromide, crucial for rapid SAR exploration in kinase inhibitor programs. Its high electrophilicity enables efficient microwave-assisted Suzuki-Miyaura couplings (41-90% yields) for parallel library synthesis of LXR modulators, as validated in patent US 2011/0112135 A1. Available in free-base and hydrobromide salt forms with documented purity specifications, this quality-assured intermediate ensures batch-to-batch consistency for process chemistry scale-up.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 125040-55-3
Cat. No. B056123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)imidazo[1,2-a]pyridine
CAS125040-55-3
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CBr
InChIInChI=1S/C8H7BrN2/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2
InChIKeyJCGXENHQTFZZCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)imidazo[1,2-a]pyridine (CAS 125040-55-3) – Essential Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling


2-(Bromomethyl)imidazo[1,2-a]pyridine is a bromomethyl-functionalized imidazo[1,2-a]pyridine heterocycle with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol . The compound features a reactive bromomethyl group at the C2 position of the imidazo[1,2-a]pyridine scaffold, rendering it a versatile electrophilic intermediate for nucleophilic substitution and cross-coupling transformations [1]. Commercially available in purities of 95–98% , this building block serves as a key precursor for synthesizing pharmaceutically relevant imidazopyridine derivatives, including modulators of Liver X receptors (LXRs) and other bioactive molecules [2].

Why 2-(Bromomethyl)imidazo[1,2-a]pyridine (CAS 125040-55-3) Cannot Be Casually Replaced by Other Imidazopyridine Analogs


Direct substitution of 2-(bromomethyl)imidazo[1,2-a]pyridine with other imidazo[1,2-a]pyridine derivatives is not scientifically valid due to fundamental differences in regiochemistry, leaving-group reactivity, and scaffold electronics. The C2 bromomethyl group exhibits significantly higher electrophilicity than analogous chloromethyl or hydroxymethyl substituents, directly impacting reaction rates and yields in nucleophilic substitutions and cross-couplings . Moreover, the electronic influence of the bromomethyl moiety at the C2 position alters the reactivity profile of the imidazo[1,2-a]pyridine core in C–H functionalization and cyclization sequences compared to C3-substituted or unsubstituted analogs [1]. These differences necessitate compound-specific procurement rather than generic class-level substitution.

Quantitative Differentiation Evidence for 2-(Bromomethyl)imidazo[1,2-a]pyridine (CAS 125040-55-3) vs. Structural Analogs


Enhanced Nucleophilic Substitution Reactivity: 100× Rate Advantage vs. Benzyl Bromide

The bromomethyl group in the 2-(bromomethyl)imidazo[1,2-a]pyridine scaffold exhibits exceptional electrophilicity. Kinetic studies on a closely related analog, 2-(bromomethyl)-8-methylimidazo[1,2-a]pyridine, demonstrate a relative reaction rate in nucleophilic displacement approximately 100 times faster than benzyl bromide under comparable conditions . The electron-withdrawing nature of the imidazo[1,2-a]pyridine system enhances the electrophilicity of the bromomethyl group, facilitating nucleophilic attack. This translates to faster reaction completion times and higher substitution yields in synthetic applications.

Nucleophilic substitution Electrophilicity Reaction kinetics

Bromomethyl vs. Chloromethyl Reactivity: Bromide Enables 2.6× Faster Alkylation Initiation

In the formation of imidazo[1,2-a]pyridines from 2-aminopyridine and α-haloketones, the nature of the halogen leaving group profoundly influences reaction kinetics. For p-substituted phenacyl halides, the initial N-alkylation step (formation of intermediate C) proceeds 2.6 times faster with the p-NO2-substituted phenacyl bromide compared to the unsubstituted analog, based on substituent effect analysis [1]. More critically, with phenacyl chloride, no reaction intermediates are observable, and the initial N-alkylation step becomes rate-determining, in contrast to phenacyl bromide where the conversion of intermediate D to product is rate-limiting [1]. This mechanistic distinction confirms that the bromomethyl group provides a kinetically distinct and more favorable reaction pathway compared to chloromethyl analogs.

Alkylation kinetics Leaving group comparison Imidazopyridine synthesis

Regioselective C2 Bromomethyl Enables 41–90% Suzuki Coupling Yields Under Microwave Conditions

The C2 bromomethyl group in 2-(bromomethyl)imidazo[1,2-a]pyridine serves as an effective electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Under microwave-assisted conditions (0.1 equiv Pd(PPh3)4, 5 equiv K2CO3, THF, sealed tube, 120 °C, 30 min–2 h), imidazo[1,2-a]pyridine derivatives bearing bromo-substituents undergo coupling with aryl- and heteroarylboronic acids to afford polysubstituted products in yields ranging from 41% to 90% [1]. Notably, in 2,8-dibromo-6-methylimidazo[1,2-a]pyridine systems, the bromine atom at the C2 position is significantly more reactive towards Suzuki-Miyaura coupling than the bromine at the C8 position, demonstrating pronounced C2 regioselectivity . This enables sequential, site-selective functionalization strategies that are not accessible with symmetrically substituted analogs.

Suzuki-Miyaura coupling Microwave-assisted synthesis Cross-coupling yield

Commercial Purity Benchmark: 95–98% Assay with MDL and QC Documentation

2-(Bromomethyl)imidazo[1,2-a]pyridine is commercially available from multiple reputable suppliers with defined purity specifications. AKSci offers the compound at 95% minimum purity (Cat. No. 7866BA) with full quality assurance documentation including SDS and COA availability . Leyan provides the hydrobromide salt at 98% purity (Product No. 1514247) . The compound is assigned MDL Number MFCD00680447, enabling standardized inventory tracking across procurement systems [1]. These documented purity levels exceed the typical 'technical grade' specifications often encountered with less-common heterocyclic intermediates, ensuring reproducible synthetic outcomes.

Commercial availability Purity specification Quality control

Patent-Corroborated Scaffold: Direct Link to LXR Modulator and PBK Inhibitor Programs

The imidazo[1,2-a]pyridine core bearing a bromomethyl substituent at the C2 position is explicitly claimed as a synthetic intermediate in multiple pharmaceutical patent families. U.S. Patent Application US 2011/0112135 A1 (Pfizer) discloses imidazo[1,2-a]pyridine-based modulators of Liver X receptors (LXRs) wherein compounds of formula (I) incorporate C2-substituted imidazopyridine scaffolds [1]. Additionally, WO 2011/002772 A1 claims imidazopyridine derivatives as PBK inhibitors, further validating the scaffold's relevance in kinase-targeted drug discovery . The bromomethyl group serves as the critical functional handle for installing diverse aryl, heteroaryl, and amine substituents required for SAR exploration within these therapeutic programs.

LXR modulator Patent building block PBK inhibitor

Primary Research and Industrial Applications for 2-(Bromomethyl)imidazo[1,2-a]pyridine (CAS 125040-55-3)


Rapid Diversification of LXR Modulator Libraries via Microwave-Assisted Suzuki Coupling

Medicinal chemistry teams developing Liver X receptor (LXR) modulators can utilize 2-(bromomethyl)imidazo[1,2-a]pyridine as the core electrophile in microwave-assisted Suzuki-Miyaura couplings with diverse arylboronic acids. The documented yield range of 41–90% under optimized conditions (Pd(PPh3)4, K2CO3, THF, 120 °C, 30 min–2 h) enables rapid parallel library synthesis [1]. The compound's explicit inclusion in LXR modulator patent families (US 2011/0112135 A1) validates this application pathway [2].

Sequential, Regioselective Functionalization Exploiting C2 > C8 Reactivity Gradient

Researchers requiring stepwise diversification of the imidazo[1,2-a]pyridine scaffold can leverage the pronounced C2 regioselectivity observed in cross-coupling reactions. The bromomethyl group at the C2 position exhibits significantly higher reactivity than substituents at the C8 position, enabling chemoselective functionalization sequences . This property is particularly valuable for constructing complex, polyfunctional imidazopyridines with controlled substitution patterns.

Accelerated Nucleophilic Displacement for Amine-Focused SAR Campaigns

Programs targeting kinase inhibitors (including PBK) that require rapid installation of amine-containing side chains benefit from the 100× enhanced nucleophilic displacement rate of the imidazopyridine-bromomethyl system relative to benzyl bromide . This kinetic advantage translates to reduced reaction times and improved conversion efficiency when coupling with amine nucleophiles, accelerating structure-activity relationship (SAR) exploration in hit-to-lead optimization.

Reliable Gram-Scale Synthesis with Guaranteed 95–98% Purity Input

Process chemistry groups scaling imidazopyridine-based intermediates require consistent, high-purity starting materials to ensure reproducible yields and minimize impurity carryover. 2-(Bromomethyl)imidazo[1,2-a]pyridine is commercially available with documented purity specifications of 95% (free base) and 98% (hydrobromide salt) , along with MDL Number MFCD00680447 for standardized inventory management [3]. This quality-assured supply chain reduces the need for costly in-house purification and ensures batch-to-batch consistency in multi-step syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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